

Commercial Suppliers and Technical Guide for N-(4-Bromophenyl)maleimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-Bromophenyl)maleimide**

Cat. No.: **B1206322**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and applications of **N-(4-Bromophenyl)maleimide**. This compound is a valuable reagent in bioconjugation and a key building block in the synthesis of targeted therapeutics, particularly in the development of antibody-drug conjugates (ADCs).

Commercial Availability

N-(4-Bromophenyl)maleimide is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following vendors, among others:

- Thermo Fisher Scientific (including Alfa Aesar): Offers **N-(4-Bromophenyl)maleimide** with a purity of 98% or greater.[\[1\]](#)[\[2\]](#)
- Sigma-Aldrich (Merck): Provides the compound under its AldrichCPR product line, with a typical purity of 97%.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is important to note that for some of their listings, Sigma-Aldrich indicates that they do not perform analytical data collection and the buyer assumes responsibility for confirming purity.[\[3\]](#)[\[5\]](#)
- ChemicalBook: This platform lists various suppliers, including Creasyne Finechem(Tianjin) Co., Ltd., Shanghai Sinch Parmaceuticals Tech. Co. Ltd., and Sinopharm Chemical Reagent Co.,Ltd., offering the compound with purities around 97.6%.[\[6\]](#)

Physicochemical Properties

A summary of the key quantitative data for **N-(4-Bromophenyl)maleimide** is presented in the table below for easy comparison.

Property	Value	Source
CAS Number	13380-67-1	[1] [7]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[1] [7]
Molecular Weight	252.06 g/mol	[7] [8]
Purity	≥97% - 98%	[1] [4]
Melting Point	125-132 °C	[1] [4]
Appearance	Pale yellow crystals or powder	[1] [4]
InChI Key	FECSFBYOMHWJQG-UHFFFAOYSA-N	[1] [4]

Experimental Protocols

Synthesis of **N-(4-Bromophenyl)maleimide**

A general and straightforward method for the synthesis of **N-(4-Bromophenyl)maleimide** involves a two-step, one-pot reaction starting from maleic anhydride and 4-bromoaniline. The following protocol is adapted from published literature.[\[9\]](#)

Materials:

- Maleic anhydride
- 4-bromoaniline
- Glacial acetic acid
- Ethyl acetate
- Rotary evaporator

- Standard glassware for reflux and extraction

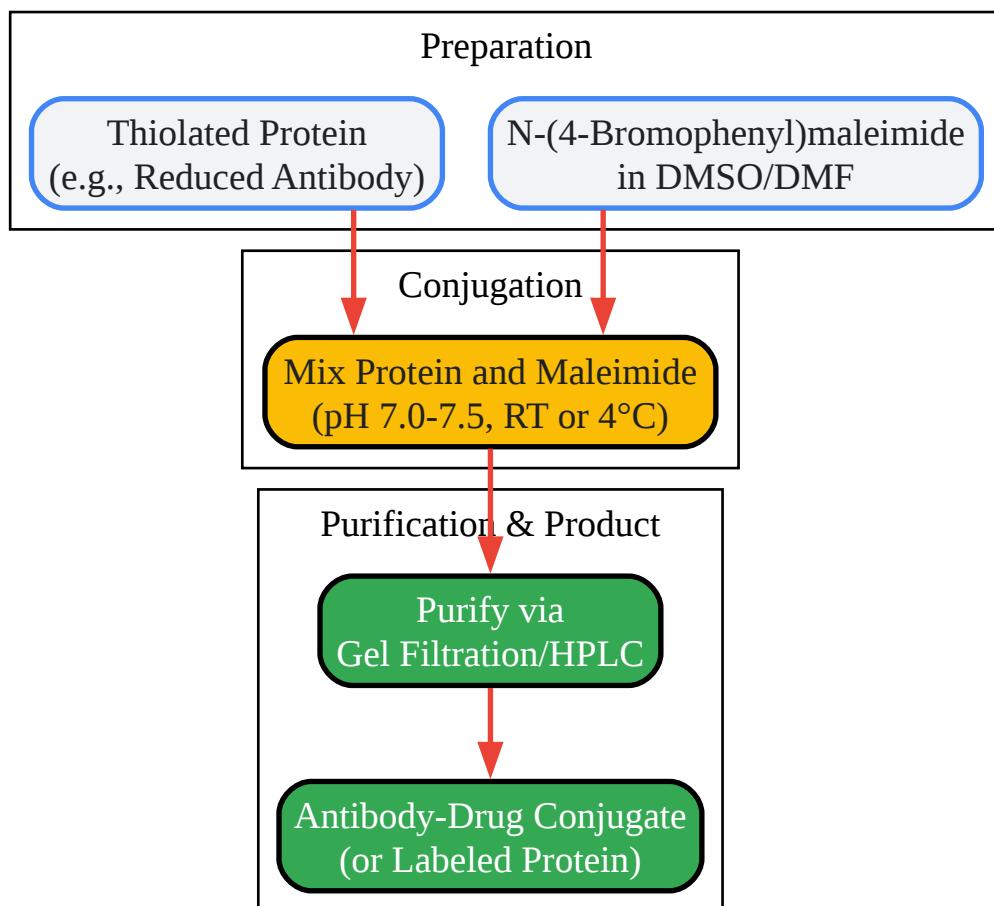
Procedure:

- Dissolve equimolar amounts of maleic anhydride and 4-bromoaniline in glacial acetic acid at room temperature.
- Heat the mixture to 130 °C and stir for approximately 5.5 hours. This step facilitates the formation of the maleamic acid intermediate and its subsequent cyclodehydration to the maleimide.
- Cool the reaction mixture to room temperature.
- Perform a liquid-liquid extraction of the product using ethyl acetate (3 x 50 mL).
- Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization to yield **N-(4-Bromophenyl)maleimide** as a crystalline solid.

Caption: Synthetic workflow for **N-(4-Bromophenyl)maleimide**.

Bioconjugation to Thiol-Containing Biomolecules

N-aryl maleimides, including **N-(4-Bromophenyl)maleimide**, are highly effective reagents for the selective modification of cysteine residues in proteins and peptides.[3][9] This reactivity is leveraged in the construction of antibody-drug conjugates (ADCs).[2][10] The following is a general protocol for the conjugation of a maleimide to a thiol-containing biomolecule.[1][4]


Materials:

- Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)
- **N-(4-Bromophenyl)maleimide**
- Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

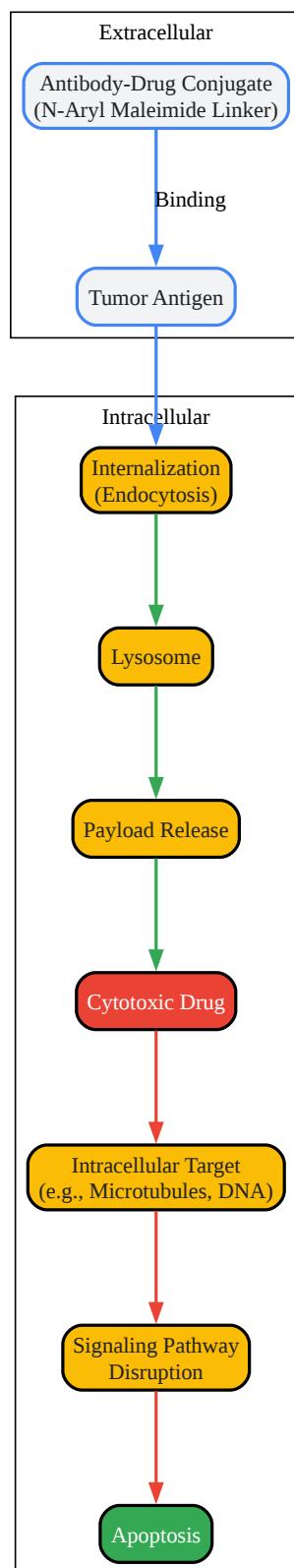
- Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)
- Organic co-solvent (e.g., DMSO or DMF)
- Purification system (e.g., gel filtration, HPLC, or FPLC)

Procedure:

- Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.
- Maleimide Solution Preparation: Dissolve the **N-(4-Bromophenyl)maleimide** in a minimal amount of an organic co-solvent like DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 μ L).
- Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal, and mix thoroughly. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.
- Purification: Following the incubation, the resulting conjugate is purified from excess maleimide and other small molecules using gel filtration, HPLC, or FPLC.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for bioconjugation.


Role in Drug Development and Signaling

N-(4-Bromophenyl)maleimide and other N-aryl maleimides are crucial in the development of targeted therapies. Their primary application is in the construction of Antibody-Drug Conjugates (ADCs).[2][10] In this context, the maleimide moiety serves as a stable linker, covalently attaching a potent cytotoxic drug to an antibody that specifically targets a tumor-associated antigen on cancer cells.

While **N-(4-Bromophenyl)maleimide** itself is not a direct modulator of signaling pathways, the ADCs constructed using this linker system ultimately exert their therapeutic effect by disrupting critical intracellular signaling cascades within the cancer cell.

Mechanism of Action of ADCs:

- Targeting: The antibody component of the ADC selectively binds to the target antigen on the surface of a cancer cell.
- Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.
- Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.
- Disruption of Signaling: The released drug then interacts with its intracellular target (e.g., microtubules, DNA), leading to the inhibition of cell division, induction of apoptosis, and ultimately, cell death. These events are the culmination of the disruption of various signaling pathways, including those that regulate the cell cycle and cell survival.

[Click to download full resolution via product page](#)

Caption: ADC mechanism and impact on cell signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(4-Bromophenyl)maleimide 97 13380-67-1 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for N-(4-Bromophenyl)maleimide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1206322#commercial-suppliers-of-n-4-bromophenyl-maleimide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com